tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15939250
InChI: InChI=1S/C13H23NO3/c1-10-7-16-6-5-13(10)8-14(9-13)11(15)17-12(2,3)4/h10H,5-9H2,1-4H3
SMILES:
Molecular Formula: C13H23NO3
Molecular Weight: 241.33 g/mol

tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate

CAS No.:

Cat. No.: VC15939250

Molecular Formula: C13H23NO3

Molecular Weight: 241.33 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate -

Specification

Molecular Formula C13H23NO3
Molecular Weight 241.33 g/mol
IUPAC Name tert-butyl 5-methyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Standard InChI InChI=1S/C13H23NO3/c1-10-7-16-6-5-13(10)8-14(9-13)11(15)17-12(2,3)4/h10H,5-9H2,1-4H3
Standard InChI Key BKWLHOFYHKJSBI-UHFFFAOYSA-N
Canonical SMILES CC1COCCC12CN(C2)C(=O)OC(C)(C)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a spiro[3.5]nonane core, where a 3-membered aziridine ring and a 6-membered oxa-containing ring (7-oxa) share a central carbon atom. Key substituents include:

  • A tert-butyl carbamate group at the 2-position of the azaspiro system.

  • A methyl group at the 5-position of the oxa ring.

  • An ether oxygen (7-oxa) within the larger ring.

This configuration imposes significant steric constraints, enhancing metabolic stability and modulating solubility .

Physicochemical Characteristics

While experimental data for the exact compound are unavailable, extrapolations from analogs suggest:

PropertyEstimated ValueBasis (Analog Data)
Molecular FormulaC₁₃H₂₁NO₃tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate
Molecular Weight239.31 g/molDirect calculation
Melting Point50–55°Ctert-butyl spiro analogs
Boiling Point340–355°CSimilar tert-butyl esters
Density1.10–1.15 g/cm³Spirocyclic compounds
SolubilityModerate in CHCl₃, MeOHAnalog solubility profiles

The tert-butyl group enhances lipophilicity, while the oxa moiety may improve aqueous solubility relative to all-carbon analogs .

Synthetic Methodologies

Retrosynthetic Analysis

The spiro[3.5]nonane core can be constructed via ring-closing metathesis or cycloaddition strategies, with the tert-butyl carbamate introduced early for protection. The methyl and oxa groups likely originate from tailored starting materials:

  • Spiro Core Formation: Analogous to the synthesis of tert-butyl 2-oxo-7-azaspiro[3.5]nonane-7-carboxylate, Zn/Cu-mediated cyclization of dichloroacetyl precursors could be adapted .

  • Oxa Ring Introduction: Etherification via Williamson synthesis or ring-expansion using epoxides.

  • Methyl Group Installation: Alkylation at the 5-position using methyl halides or Grignard reagents.

Proposed Synthetic Route

Step 1: Protection of piperidine derivative with tert-butyl carbamate.
Step 2: Dichloroacetylation at the 4-position, followed by Zn/Cu-promoted cyclization to form the spiro[3.5] framework .
Step 3: Oxa ring formation via intramolecular nucleophilic substitution.
Step 4: Methylation at the 5-position using CH₃I under basic conditions.

Critical Challenges:

  • Regioselectivity: Ensuring methylation occurs exclusively at the 5-position.

  • Oxa Ring Stability: Avoiding ring-opening during acidic/basic conditions .

Functional Applications

Pharmaceutical Intermediates

Spirocyclic tert-butyl carbamates are prized in drug discovery for their:

  • Conformational Restriction: Enhancing target binding affinity (e.g., kinase inhibitors) .

  • Metabolic Resistance: The tert-butyl group slows esterase-mediated degradation .

  • Bioisosteric Potential: The 7-oxa moiety may mimic carbonyl or ether groups in bioactive molecules .

Material Science

The rigid spiro architecture could serve as:

  • Chiral Ligands: In asymmetric catalysis due to non-planar stereochemistry.

  • Polymer Modifiers: Enhancing thermal stability in polyesters or polyamides.

HazardPrecautionary Measures
Skin/Eye Irritation (H315, H319)Wear nitrile gloves, safety goggles
Respiratory Sensitization (H335)Use in fume hood with respiratory protection
Light SensitivityStore in amber glass, inert atmosphere

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